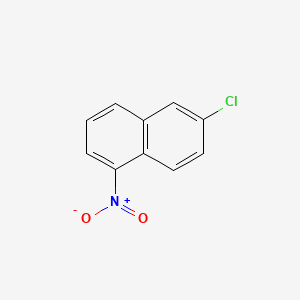
6-Chloro-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 6th and 1st positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-nitronaphthalene typically involves the nitration of 6-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO2+) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 6-chloronaphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or distillation. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-1-nitronaphthalene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the aromatic ring is further oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 6-Chloro-1-aminonaphthalene.
Substitution: 6-Hydroxy-1-nitronaphthalene or 6-Alkoxy-1-nitronaphthalene.
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-nitronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of dyes, pigments, and other functional materials.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: It is used in the production of specialty chemicals, including intermediates for agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-nitronaphthalene primarily involves its interactions with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to potential biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
6-Bromo-1-nitronaphthalene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
6-Chloro-2-nitronaphthalene: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
Uniqueness: 6-Chloro-1-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
38396-29-1 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
6-chloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H |
InChI-Schlüssel |
ALQUEFFIWUNSDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


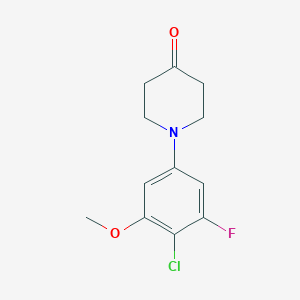
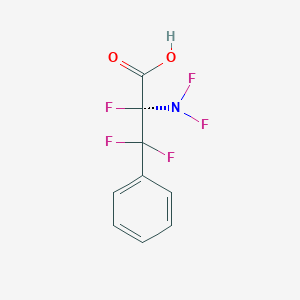
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)
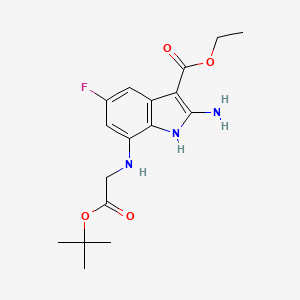
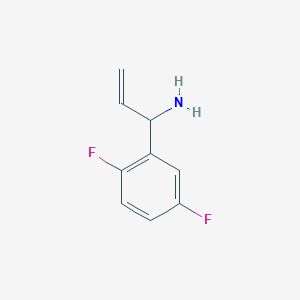
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13026816.png)

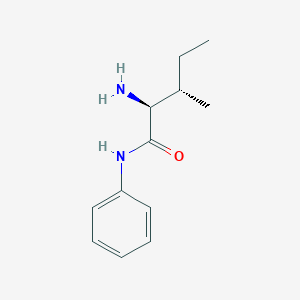
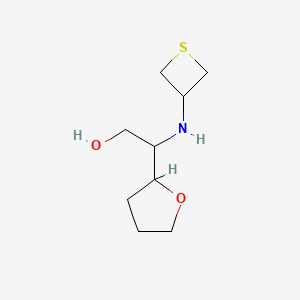
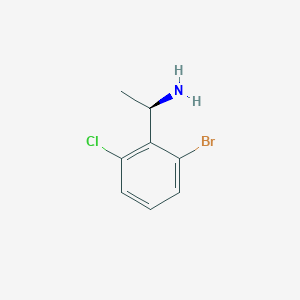
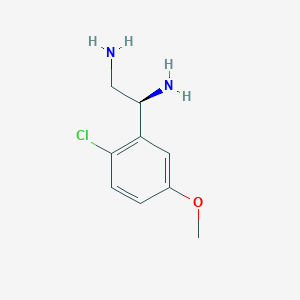
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)


